molecular formula C19H16ClFN3NaO5S B13384437 sodium;(2S,5R,6R)-6-[[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

sodium;(2S,5R,6R)-6-[[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

Cat. No.: B13384437
M. Wt: 475.9 g/mol
InChI Key: OTEANHMVDHZOPB-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of flucloxacillin sodium involves several steps. The process begins with the reaction of 3-(2-chloro-6-fluorobenzene)-5-methyl isoxazole-4-formic acid with phosphorus oxychloride under the catalysis of organic amine to generate acyl chloride. This acyl chloride is then reacted with 6-aminopenicillanic acid (6-APA) in the presence of an inorganic base to form flucloxacillin . The final step involves converting flucloxacillin into its sodium salt form by reacting it with sodium iso-octoate .

Industrial Production Methods

Industrial production of flucloxacillin sodium follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions, including temperature, pH, and solvent choice, to ensure high yield and purity of the final product . The use of continuous flow reactors and advanced purification techniques, such as crystallization and filtration, are common in industrial settings to optimize production efficiency.

Chemical Reactions Analysis

Types of Reactions

Flucloxacillin sodium undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Typically occurs in the presence of beta-lactamase enzymes.

    Substitution: Requires nucleophiles and appropriate reaction conditions, such as controlled temperature and pH.

Major Products Formed

The major products formed from these reactions include various degradation products, which are often inactive and less effective as antibiotics .

Properties

IUPAC Name

sodium;6-[[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClFN3O5S.Na/c1-7-10(12(23-29-7)11-8(20)5-4-6-9(11)21)15(25)22-13-16(26)24-14(18(27)28)19(2,3)30-17(13)24;/h4-6,13-14,17H,1-3H3,(H,22,25)(H,27,28);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTEANHMVDHZOPB-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClFN3NaO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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